5-Methyl-1,2-benzoxazole-7-carboxylic acid is a heterocyclic organic compound that belongs to the benzoxazole family. Its molecular formula is C10H9NO3, and it features a benzoxazole ring substituted with a carboxylic acid group at the 7-position and a methyl group at the 5-position. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry and materials science.
5-Methyl-1,2-benzoxazole-7-carboxylic acid can be sourced from various chemical databases, including PubChem and BenchChem. It is classified as an aromatic heterocyclic compound due to its fused benzene and oxazole rings. The compound's structure contributes to its unique chemical properties, making it valuable in various scientific fields.
The synthesis of 5-Methyl-1,2-benzoxazole-7-carboxylic acid typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 2-aminophenol with suitable carboxylic acid derivatives under controlled conditions.
The molecular structure of 5-Methyl-1,2-benzoxazole-7-carboxylic acid can be represented as follows:
The structure is characterized by:
5-Methyl-1,2-benzoxazole-7-carboxylic acid can participate in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 5-Methyl-1,2-benzoxazole-7-carboxylic acid involves its interaction with biological targets, potentially leading to various pharmacological effects. The specific mechanism can vary depending on the target but may include:
Research indicates that derivatives of benzoxazoles exhibit significant biological activity, including antimicrobial and anti-inflammatory effects.
5-Methyl-1,2-benzoxazole-7-carboxylic acid has several applications in scientific research:
This compound exemplifies the versatility of benzoxazole derivatives in various fields, highlighting its significance in ongoing research and development efforts across multiple scientific disciplines.
Benzoxazole derivatives have evolved from natural product isolation to cornerstone scaffolds in modern drug design. The benzoxazole core (molecular formula: C₇H₅NO; MW: 119.12 g/mol) was first synthesized in the early 20th century, with its significance amplified by the discovery of natural derivatives like calcimycin (an ionophoric antibiotic) and UK-1 (a topoisomerase inhibitor) [4]. Marketed drugs underscore their therapeutic versatility: chlorzoxazone (muscle relaxant), flunoxaprofen (NSAID), and tafamidis (transthyretin stabilizer) all feature the benzoxazole pharmacophore [4]. This historical trajectory demonstrates a continuous expansion in applications—from antimicrobials in the 1980s to oncology and neurology therapeutics post-2000. The scaffold’s persistence in clinical candidates highlights its resilience against evolving drug design paradigms.
Table 1: Marketed Drugs Containing Benzoxazole Core [4]
Drug Name | Therapeutic Category | Biological Target |
---|---|---|
Chlorzoxazone | Muscle relaxant | GABAₐ receptor |
Flunoxaprofen | Anti-inflammatory | Cyclooxygenase (COX) |
Tafamidis | Transthyretin amyloidosis | Transthyretin stabilizer |
Boxazomycin B | Antibacterial | Bacterial membrane disruption |
Calcimycin | Antibiotic/Ionophore | Calcium transport |
The 1,2-benzoxazole core exhibits distinctive physicochemical properties that enable diverse target interactions:
Table 2: Key Physicochemical Properties of Benzoxazole Derivatives [1] [6]
Property | Benzoxazole Range | Impact on Bioactivity |
---|---|---|
pKa (of substituents) | 3–12 | Dictates ionization state; membrane permeability |
logD₇.₄ | -0.5 to 4.2 | Affects cellular uptake and distribution |
H-bond acceptors | 2–3 | Target engagement specificity |
Molecular weight | 119–450 g/mol | Compliance with drug-likeness rules |
The past decade has witnessed paradigm shifts in benzoxazole optimization:
Table 3: Novel Benzoxazole Derivatives with Enhanced Bioactivity (2016–2023) [4]
Compound | Biological Target | Activity |
---|---|---|
5-Nitro-2-(4-butylphenyl)benzoxazole | DNA topoisomerase IIα | IC₅₀ = 2 µM (vs. etoposide 10 µM) |
2-(4-Hydroxyphenyl)benzoxazole-5-carboxylic acid | HDAC8 | 78% inhibition at 10 µM |
6-Amino-3-(trifluoromethyl)benzoxazole | β-Amyloid aggregation | 90% reduction in fibril formation |
5-Methyl-1,2-benzoxazole-7-carboxylic acid (ester prodrug) | COX-2 | Selectivity index >100 vs. COX-1 |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3